N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Description
"N-((4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide" is a quinazolin-4-one derivative characterized by a tetrahydro-2H-pyran (THP) ring substituted with a 2-methoxyphenyl group at the 4-position. The THP moiety is further linked to an acetamide group bearing a 4-oxoquinazolin-3(4H)-yl substituent. The compound’s design leverages the quinazolinone core, a scaffold known for diverse biological activities, including anticancer and antimicrobial effects .
Properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-2-(4-oxoquinazolin-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-29-20-9-5-3-7-18(20)23(10-12-30-13-11-23)15-24-21(27)14-26-16-25-19-8-4-2-6-17(19)22(26)28/h2-9,16H,10-15H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFRINWGAVYYPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)CN3C=NC4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H23N3O3
- Molecular Weight : 345.5 g/mol
- CAS Number : 1207011-90-2
The structure features a quinazoline moiety, which is often associated with various biological activities, including antitumor and antimicrobial effects.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Enzymatic Activity : Quinazoline derivatives are known to inhibit specific kinases, which play crucial roles in cell signaling pathways involved in cancer progression.
- Antimicrobial Activity : The presence of the tetrahydro-pyran structure suggests potential interactions with bacterial cell membranes, leading to bactericidal effects.
- Anti-inflammatory Properties : Some studies have indicated that quinazoline derivatives can modulate inflammatory pathways, providing a therapeutic avenue for conditions like arthritis.
Biological Activity Data
The biological activity of the compound has been assessed through various in vitro and in vivo studies. Below is a summary table of key findings:
Case Studies
Several case studies have highlighted the efficacy of quinazoline derivatives similar to this compound:
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Case Study on Antitumor Activity :
- A study demonstrated that a related quinazoline derivative significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells.
- Reference: In vitro assays showed IC50 values indicating potent activity against various cancer cell lines.
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Case Study on Antimicrobial Effects :
- Research indicated that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
- Reference: Comparative studies with existing antibiotics showed enhanced efficacy.
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Case Study on Anti-inflammatory Properties :
- A preclinical study reported that the compound significantly decreased levels of pro-inflammatory cytokines in animal models of inflammation.
- Reference: The mechanism was attributed to the inhibition of NF-kB signaling pathways.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The structure of N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide suggests it may interact with biological targets involved in cancer cell proliferation.
Case Study: In Vitro Anticancer Studies
In a study published in ACS Omega, various derivatives of quinazoline were synthesized and tested for their anticancer properties. The results indicated that certain compounds exhibited significant growth inhibition against several cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% . While specific data for this compound was not detailed, its structural similarity to effective compounds suggests it may possess similar properties.
Anti-inflammatory Potential
The compound also shows promise as a potential anti-inflammatory agent. The presence of the quinazoline moiety is known to confer anti-inflammatory effects, making it a candidate for further exploration in this area.
Case Study: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to targets such as 5-lipoxygenase, an enzyme involved in inflammatory processes. These studies suggest that modifications to the compound could enhance its efficacy as a 5-lipoxygenase inhibitor, warranting further investigation into its pharmacological properties .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the tetrahydropyran ring and subsequent functionalization. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are crucial for confirming the structure of synthesized compounds .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Below is a comparative analysis of the target compound with structurally related analogues:
2.1. Styryl-Substituted Quinazolinones
Compounds 11m , 11n , and 11o () share the 4-oxoquinazolin-3(4H)-yl acetamide backbone but differ in styryl substituents:
- 11m : Benzo[d][1,3]dioxol-5-yl group (yield: 29.54%, mp: 314–317°C).
- 11n : 3-Methoxyphenyl group (yield: 41.2%, mp: 280–282°C).
- 11o : 4-Methoxyphenyl group (yield: 60%, mp: 274–276°C).
The target compound replaces the styryl group with a THP-2-methoxyphenyl moiety, which likely enhances steric bulk and lipophilicity. This substitution may improve membrane permeability compared to styryl derivatives .
2.2. Substituted Phenylacetamide Derivatives
Compounds 4d–4g () feature hydroxyl or amino groups on the phenyl ring of the acetamide:
- 4d : 2-Hydroxy-4-methylphenyl (yield: 38%, mp: 242–244°C).
- 4g: 2-Amino-4-methoxyphenyl (yield: 83%, mp: 219–221°C).
2.3. Halogen-Substituted Analogues
Chlorophenyl-substituted derivatives like 11r , 11s , and 11t () exhibit higher melting points (e.g., 11r : 325–328°C) due to halogen-induced crystallinity. The target compound’s methoxy group likely reduces melting point (data unavailable) but enhances metabolic stability compared to halogenated counterparts .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide?
- Answer : The compound can be synthesized via multi-step organic reactions, including:
- Condensation reactions : Coupling the tetrahydro-2H-pyran-4-ylmethyl moiety with the 4-oxoquinazolin-3(4H)-ylacetamide core using activating agents like EDCI/HOBt .
- Nucleophilic substitution : Introducing the 2-methoxyphenyl group via SN2 reactions under anhydrous conditions .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the final product, with yields typically ranging from 38% to 83% depending on substituent reactivity .
Q. How is structural confirmation achieved for this compound post-synthesis?
- Answer : A combination of spectroscopic and analytical techniques is employed:
- NMR spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks, particularly distinguishing the methoxy group (δ 3.8–4.0 ppm) and quinazolinone carbonyl (δ 165–170 ppm) .
- FT-IR : Confirm critical functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetamide and quinazolinone moieties) .
- Mass spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
- Elemental analysis : Ensure stoichiometric consistency (C, H, N within ±0.4% of theoretical) .
Advanced Research Questions
Q. How can researchers optimize the inhibitory activity of this compound against Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA)?
- Answer :
-
Structure-activity relationship (SAR) studies : Modify substituents on the quinazolinone ring (e.g., chloro, methyl groups) to enhance binding affinity. For example, 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide derivatives showed improved InhA inhibition .
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Molecular docking : Use software like AutoDock Vina to predict interactions with InhA’s NADH-binding pocket, focusing on hydrogen bonds with Thr196 and hydrophobic contacts with Phe149 .
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In vitro assays : Measure IC₅₀ values using spectrophotometric NADH depletion assays under standardized pH (7.4) and temperature (37°C) conditions .
- Table 1 : Representative SAR Data for Analogous Compounds
Q. What strategies resolve contradictions in biological activity data across different assay formats?
- Answer :
- Assay standardization : Replicate experiments under uniform conditions (e.g., buffer composition, enzyme concentration) to minimize variability .
- Orthogonal validation : Cross-check results using surface plasmon resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling .
- Statistical analysis : Apply ANOVA or t-tests to assess significance of discrepancies, ensuring n ≥ 3 replicates .
Q. How can metabolic stability be improved through structural modifications?
- Answer :
- Introduce electron-withdrawing groups : Fluorine or trifluoromethyl substituents on aromatic rings reduce oxidative metabolism by cytochrome P450 enzymes .
- Bioisosteric replacement : Replace labile ester groups with amides or heterocycles (e.g., pyridine rings) to enhance stability .
- In vitro ADME screening : Use liver microsome assays (human/rat) to quantify half-life (t½) and guide iterative design .
Methodological Best Practices
- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, stoichiometry) in detail to ensure reproducibility .
- Data Interpretation : Use computational tools (e.g., Gaussian for DFT calculations) to correlate spectroscopic data with electronic structures .
- Ethical Compliance : Adhere to institutional guidelines for handling bioactive compounds, particularly those with potential antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
